N,N'-[4-methyl-5-(phenylsulfanyl)benzene-1,3-diyl]bis(2,4-difluorobenzamide)
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Overview
Description
N-[3-(2,4-DIFLUOROBENZAMIDO)-4-METHYL-5-(PHENYLSULFANYL)PHENYL]-2,4-DIFLUOROBENZAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms, benzamido groups, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-DIFLUOROBENZAMIDO)-4-METHYL-5-(PHENYLSULFANYL)PHENYL]-2,4-DIFLUOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between 2,4-difluorobenzoyl chloride and 2,4-difluoroaniline, followed by further functionalization to introduce the phenylsulfanyl group . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,4-DIFLUOROBENZAMIDO)-4-METHYL-5-(PHENYLSULFANYL)PHENYL]-2,4-DIFLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-[3-(2,4-DIFLUOROBENZAMIDO)-4-METHYL-5-(PHENYLSULFANYL)PHENYL]-2,4-DIFLUOROBENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(2,4-DIFLUOROBENZAMIDO)-4-METHYL-5-(PHENYLSULFANYL)PHENYL]-2,4-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
N-[3-(2,4-DIFLUOROBENZAMIDO)-4-METHYL-5-(PHENYLSULFANYL)PHENYL]-2,4-DIFLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms and the phenylsulfanyl group contribute to its high reactivity and potential for diverse applications.
Properties
Molecular Formula |
C27H18F4N2O2S |
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Molecular Weight |
510.5 g/mol |
IUPAC Name |
N-[3-[(2,4-difluorobenzoyl)amino]-4-methyl-5-phenylsulfanylphenyl]-2,4-difluorobenzamide |
InChI |
InChI=1S/C27H18F4N2O2S/c1-15-24(33-27(35)21-10-8-17(29)12-23(21)31)13-18(14-25(15)36-19-5-3-2-4-6-19)32-26(34)20-9-7-16(28)11-22(20)30/h2-14H,1H3,(H,32,34)(H,33,35) |
InChI Key |
VIHNISCFRRBLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1SC2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F)NC(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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